Hydrogen Bond Donor/Acceptor vs. 2-Amino-4-chloropyridin-3-ol
4-Amino-6-chloropyridin-3-ol possesses a specific hydrogen bond donor/acceptor configuration dictated by its 3-OH, 4-NH₂ substitution pattern . In comparison, the regioisomer 2-amino-4-chloropyridin-3-ol presents a different spatial arrangement of the amino and hydroxyl groups . While both compounds share the same count of hydrogen bond donors (2) and acceptors (2) based on molecular formula, the intramolecular distance and geometric orientation of these groups differ .
| Evidence Dimension | Hydrogen bond donor/acceptor group positioning |
|---|---|
| Target Compound Data | 3-OH and 4-NH₂ groups in an ortho relationship on the pyridine ring |
| Comparator Or Baseline | 2-Amino-4-chloropyridin-3-ol (CAS 1003710-73-3): 3-OH and 2-NH₂ groups in an ortho relationship |
| Quantified Difference | Qualitative difference in hydrogen bond geometry and potential intramolecular hydrogen bonding patterns; numerical parameters not available from experimental studies |
| Conditions | Computational assessment of molecular connectivity (SMILES/InChI structure) |
Why This Matters
Hydrogen bond donor/acceptor topology directly influences target binding affinity and aqueous solubility; selecting the incorrect regioisomer may yield materially different biological activity or physicochemical behavior in formulation.
